molecular formula C15H21NO4S2 B2892133 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797178-54-1

2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2892133
CAS No.: 1797178-54-1
M. Wt: 343.46
InChI Key: RPFNUMBLWSPVNE-UHFFFAOYSA-N
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Description

  • Reagent: Azetidin-1-amine.

  • Reaction Conditions: The cyclopentylthio derivative reacts with azetidin-1-amine under acidic conditions to form the intermediate.

  • Product: Azetidine intermediate.

  • Furan-2-ylmethylsulfonyl Group Addition:

    • Reagent: Furan-2-ylmethanesulfonyl chloride.

    • Reaction Conditions: The intermediate reacts with furan-2-ylmethanesulfonyl chloride in the presence of a base.

    • Product: The final compound, 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone.

  • Industrial Production Methods

    The industrial production of this compound would likely involve optimized reaction conditions for scalability, including continuous flow reactions and advanced purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Cyclopentylthiol Addition:

      • Reagent: Cyclopentylthiol.

      • Reaction Conditions: Cyclopentylthiol is treated with a suitable base and halogenated precursor under inert atmosphere conditions.

      • Product: Cyclopentylthio derivative.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    • Oxidation:

      • Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

      • Products: Oxidized derivatives, including sulfoxides and sulfones.

    • Reduction:

      • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      • Products: Reduced analogs, possibly altering the functional groups attached to the core structure.

    • Substitution:

      • Reagents: Halogenating agents like thionyl chloride or reagents for nucleophilic substitution.

      • Products: Substituted compounds depending on the nucleophile introduced.

    Common Reagents and Conditions

    • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    • Substitution Reagents: Thionyl chloride, alkyl halides.

    Major Products Formed

    • Oxidized Derivatives: Sulfoxides, sulfones.

    • Reduced Analogues: Varied derivatives based on reduction sites.

    • Substituted Compounds: Dependent on nucleophile used.

    Scientific Research Applications

    Chemistry

    • Synthesis of Complex Molecules: Utilized as a building block in the synthesis of more complex organic molecules.

    • Catalysis: Potential catalyst or catalyst precursor in various organic reactions.

    Biology

    • Drug Design: Potential scaffold for designing novel pharmaceuticals due to its unique functional groups.

    • Biological Probes: Used in studying biological systems through binding studies and activity assays.

    Medicine

    • Therapeutic Agents: Exploration for therapeutic efficacy in treating diseases, given its unique structural features.

    • Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.

    Industry

    • Material Science: Utilized in the development of advanced materials with unique properties.

    • Agrochemicals: Potential use as a novel agrochemical or pesticide.

    Mechanism of Action

    Molecular Targets and Pathways Involved

    • Enzyme Inhibition: Potential to inhibit specific enzymes due to its reactive functional groups.

    • Receptor Binding: Interaction with cellular receptors, influencing biological pathways.

    • Signal Modulation: Modulation of cellular signaling pathways leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(Cyclopentylthio)-1-(3-((phenylsulfonyl)azetidin-1-yl)ethanone:

      • Contains a phenylsulfonyl group instead of furan-2-ylmethylsulfonyl.

    • 2-(Cyclopentylthio)-1-(3-((methylsulfonyl)azetidin-1-yl)ethanone:

      • Contains a methylsulfonyl group instead of furan-2-ylmethylsulfonyl.

    • 2-(Cyclopentylthio)-1-(3-((pyridylmethyl)sulfonyl)azetidin-1-yl)ethanone:

      • Contains a pyridylmethylsulfonyl group instead of furan-2-ylmethylsulfonyl.

    Uniqueness

    • Structural Complexity: The presence of a cyclopentylthio group along with furan-2-ylmethylsulfonyl and azetidine rings makes it unique.

    • Functional Group Diversity: The combination of these functional groups offers unique reactivity and biological properties.

    2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone, with its complex structure and diverse functional groups, presents significant potential in various scientific fields. Its unique properties and reactivity open up numerous avenues for research and application, making it a valuable compound in modern science and industry.

    Properties

    IUPAC Name

    2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H21NO4S2/c17-15(10-21-13-5-1-2-6-13)16-8-14(9-16)22(18,19)11-12-4-3-7-20-12/h3-4,7,13-14H,1-2,5-6,8-11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RPFNUMBLWSPVNE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H21NO4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    343.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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